(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N-methyl-2-nitroethene-1,1-diamine
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Overview
Description
1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N’-methyl-2-nitro- is an organic compound with the molecular formula C11H15ClN4O2. It is a light yellow to light orange solid that is used in various scientific and industrial applications. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with a chloro group and a nitro group attached to an ethenediamine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N’-methyl-2-nitro- typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with N-methyl-1,2-diaminoethane in the presence of a nitro group donor. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N’-methyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be used in further chemical synthesis and applications .
Scientific Research Applications
1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N’-methyl-2-nitro- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N’-methyl-2-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Nitenpyram: A chloronicotinyl insecticide with a similar structure but different functional groups.
Imidacloprid: Another chloronicotinyl insecticide with a similar pyridine ring structure.
Thiamethoxam: A neonicotinoid insecticide with a related chemical structure
Uniqueness
1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N’-methyl-2-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N-methyl-2-nitroethene-1,1-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c1-11-9(6-14(15)16)13-5-7-2-3-8(10)12-4-7/h2-4,6,11,13H,5H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEUAXZJMGUHAT-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCC1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCC1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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